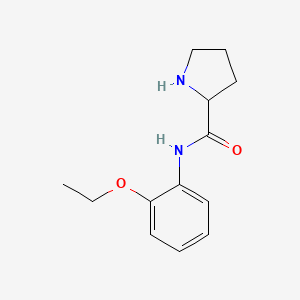

N-(2-Ethoxyphenyl)pyrrolidine-2-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(2-ethoxyphenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-12-8-4-3-6-10(12)15-13(16)11-7-5-9-14-11/h3-4,6,8,11,14H,2,5,7,9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUKBMHKKBHOKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901263826 | |

| Record name | N-(2-Ethoxyphenyl)-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163297-87-7 | |

| Record name | N-(2-Ethoxyphenyl)-2-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1163297-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Ethoxyphenyl)-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Structure-Activity Relationship of 2-Ethoxyphenyl Proline Derivatives as Angiotensin-Converting Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Proline-Based ACE Inhibitors

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and the angiotensin-converting enzyme (ACE) is a key component of this system. ACE inhibitors are a class of drugs widely used in the treatment of hypertension and heart failure.[1] The development of ACE inhibitors has been a landmark in rational drug design, with a deep understanding of the enzyme's active site guiding the synthesis of potent and selective inhibitors. Proline and its derivatives have emerged as a cornerstone in the design of many successful ACE inhibitors due to their rigid, cyclic structure which mimics the C-terminal residue of ACE substrates.[2] This guide will provide a detailed exploration of the structure-activity relationship (SAR) of a specific class of these compounds: 2-ethoxyphenyl proline derivatives.

Core Structural Features and the Rationale for the 2-Ethoxyphenyl Moiety

The general structure of the proline-based ACE inhibitors discussed herein is centered around an N-substituted proline scaffold. A critical component of these inhibitors is a large, hydrophobic heterocyclic ring system attached to the proline nitrogen, which has been shown to significantly enhance potency.[1] The 2-ethoxyphenyl group, as a key part of this hydrophobic moiety, plays a crucial role in the interaction with the ACE active site. The rationale for incorporating this specific group is based on the hypothesis that the ethoxy substituent at the ortho position of the phenyl ring can provide favorable steric and electronic interactions within the hydrophobic pockets of the enzyme, potentially leading to enhanced binding affinity and selectivity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-ethoxyphenyl proline derivatives as ACE inhibitors is exquisitely sensitive to modifications in their chemical structure. The following sections dissect the key structural elements and their impact on inhibitory potency.

The Proline Scaffold: The Anchor to the Active Site

The proline ring is a fundamental component, with its carboxylic acid group forming a critical ionic interaction with a cationic site in the ACE active site. The rigid five-membered ring also provides a conformational constraint that is favorable for binding. Modifications to the proline ring, such as the introduction of substituents at the 4-position, have been shown to influence both potency and duration of action.[3] For instance, the stereochemistry of substituents on the proline ring can have a dramatic effect on activity.

The N-Substituent: Probing the Hydrophobic Pockets

The N-substituent, which includes the 2-ethoxyphenyl group, is arguably the most critical determinant of potency and selectivity. The general structure of this side chain is typically a phenethyl or a related motif.

-

The Phenyl Ring and the Importance of Hydrophobicity: A large hydrophobic group in this position is essential for high potency.[1] This is because the phenyl ring of the inhibitor occupies a large hydrophobic pocket (the S1' subsite) in the ACE active site.

-

-

Enhance Hydrophobicity: The ethyl chain contributes to the overall lipophilicity of the molecule, which can improve binding to the hydrophobic S1' pocket.

-

Introduce Favorable Steric Interactions: The ortho-positioning of the ethoxy group can influence the conformation of the entire N-substituent, potentially orienting the phenyl ring for optimal interactions within the active site.

-

Potential for Hydrogen Bonding: While less likely to be a primary interaction, the ether oxygen could potentially engage in weak hydrogen bonding with residues in the active site.

-

-

The Linker between the Phenyl Ring and the Proline Nitrogen: The length and composition of the linker are also critical. A two-carbon (ethyl) linker between the phenyl ring and the nitrogen atom of the proline is a common feature in many potent ACE inhibitors.

The Zinc-Binding Group: The Key to Inhibition

A crucial element for potent ACE inhibition is a functional group that can chelate the zinc ion in the enzyme's active site. In the case of many proline-based ACE inhibitors, this is a carboxyl group. This carboxylate forms a strong ionic interaction with the positively charged zinc ion, effectively blocking the enzyme's catalytic activity.

Quantitative Structure-Activity Relationship (QSAR)

While a comprehensive QSAR study specifically for 2-ethoxyphenyl proline derivatives is not available in the public domain, we can present a hypothetical table to illustrate the expected trends based on the known SAR of related ACE inhibitors. The IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) are a common metric for potency.

| Compound ID | R1 (at 4-position of Proline) | R2 (on Phenyl Ring) | R3 (Zinc-Binding Group) | Hypothetical IC50 (nM) |

| 1a | H | 2-ethoxy | COOH | 10 |

| 1b | H | 3-ethoxy | COOH | 25 |

| 1c | H | 4-ethoxy | COOH | 15 |

| 1d | H | 2-methoxy | COOH | 12 |

| 1e | H | 2-isopropoxy | COOH | 18 |

| 1f | 4-cis-thiol | 2-ethoxy | COOH | 5 |

| 1g | 4-trans-thiol | 2-ethoxy | COOH | 30 |

Disclaimer: The IC50 values in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate the expected trends in activity based on the established SAR of ACE inhibitors.

Experimental Protocols

General Synthesis of 2-Ethoxyphenyl Proline Derivatives

The synthesis of 2-ethoxyphenyl proline derivatives can be achieved through a multi-step process, often involving the coupling of a proline ester with a suitably functionalized 2-ethoxyphenyl-containing side chain. A general synthetic workflow is outlined below:

Caption: General synthetic workflow for 2-ethoxyphenyl proline derivatives.

Step-by-Step Methodology:

-

Preparation of the Side Chain: The synthesis typically begins with the modification of 2-ethoxyphenylacetic acid to introduce a reactive group suitable for coupling with the proline moiety. This may involve conversion to an acid chloride or an activated ester.

-

Protection of Proline: The carboxylic acid group of L-proline is usually protected as an ester (e.g., a methyl or benzyl ester) to prevent self-condensation during the coupling reaction.

-

Coupling Reaction: The activated 2-ethoxyphenyl side chain is then coupled with the protected proline ester in the presence of a suitable coupling agent (e.g., dicyclohexylcarbodiimide) and a base.

-

Purification: The resulting coupled product is purified using chromatographic techniques such as column chromatography.

-

Deprotection: The protecting group on the proline carboxylic acid is removed, typically by hydrolysis, to yield the final 2-ethoxyphenyl proline derivative.

In Vitro ACE Inhibition Assay

The inhibitory activity of the synthesized compounds against ACE is determined using an in vitro assay. A common method involves the use of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL), which is cleaved by ACE to release hippuric acid. The amount of hippuric acid produced is then quantified spectrophotometrically.

Caption: Workflow for a typical in vitro ACE inhibition assay.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare solutions of ACE, the substrate (HHL), and the test compounds (2-ethoxyphenyl proline derivatives) in a suitable buffer (e.g., Tris-HCl buffer, pH 8.3).

-

Incubation: In a microplate well, pre-incubate the ACE enzyme with various concentrations of the test compound for a specified period (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the HHL substrate to the wells.

-

Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid, such as hydrochloric acid.

-

Extraction and Quantification: Extract the hippuric acid formed into an organic solvent (e.g., ethyl acetate) and measure its absorbance at 228 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of ACE inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion and Future Directions

The structure-activity relationship of 2-ethoxyphenyl proline derivatives as ACE inhibitors is a compelling area of research in medicinal chemistry. The 2-ethoxyphenyl moiety represents a promising scaffold for the design of potent and selective inhibitors. Key takeaways from the SAR analysis include the essential roles of the proline carboxylate for anchoring to the active site, the hydrophobic N-substituent for occupying the S1' pocket, and a zinc-binding group for direct inhibition of the enzyme's catalytic machinery.

Future research in this area could focus on a more systematic exploration of the effects of substituents on the 2-ethoxyphenyl ring to fine-tune the electronic and steric properties for optimal interaction with the ACE active site. Furthermore, the synthesis and evaluation of conformationally restricted analogs could provide deeper insights into the bioactive conformation and lead to the development of even more potent and selective ACE inhibitors.

References

-

Discovery and development of ACE inhibitors. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

-

Kumar, R., Sharma, R., Bairwa, K., Roy, R. K., Kumar, A., & Baruwa, A. (2010). Modern Development in ACE inhibitors. Der Pharmacia Lettre, 2(3), 388-419. Retrieved from [Link]

-

Vani, V., Sreeja, S., Jayalakshmi, C., Fathima, M. S. J., Amrutha, S. A., & Saji, F. (2023). Computational molecular modelling of proline derivatives as ACE inhibitors. Open Access Research Journal of Science and Technology, 08(02), 064–078. [Link]

-

Wikipedia contributors. (2023, November 11). Discovery and development of ACE inhibitors. In Wikipedia, The Free Encyclopedia. Retrieved 02:18, February 25, 2026, from [Link]

Sources

Technical Guide: Lipophilicity and BBB Penetration of Ethoxyphenyl Amides

Executive Summary

The ethoxyphenyl amide scaffold represents a classic yet complex structural motif in medicinal chemistry. While the ethoxy group provides significant lipophilic character (

This guide provides a technical framework for optimizing ethoxyphenyl amides for CNS indications. It moves beyond basic physicochemical theory to provide validated experimental protocols (PAMPA-BBB, HPLC-logD) and structural optimization strategies to balance permeability with metabolic stability.

Part 1: Molecular Architecture & Physicochemical Properties

The Lipophilicity-Permeability Paradox

For CNS drugs, lipophilicity (expressed as

-

The Ethoxy Contribution: Replacing a methoxy group (

) with an ethoxy group ( -

The Amide Anchor: The amide group (

) contributes to the Polar Surface Area (PSA). To ensure BBB penetration, the Topological PSA (TPSA) must generally remain < 90 Ų .

Table 1: Physicochemical Impact of Substituents on the Phenyl Amide Scaffold

| Substituent (Para) | Metabolic Liability | Predicted BBB Permeability Impact | |

| -OH (Phenol) | -0.67 | High (Glucuronidation) | Low (Too polar) |

| -OCH | -0.02 | Moderate (O-demethylation) | Moderate |

| -OCH | +0.38 | High (O-dealkylation) | High (Increases passive diffusion) |

| -OCF | +1.04 | Low (Metabolically stable) | High (Risk of non-specific binding) |

The "Goldilocks" Zone

Data suggests the optimal window for ethoxyphenyl amides to cross the BBB without incurring high P-glycoprotein (P-gp) efflux is:

- : 2.0 – 3.5

-

Molecular Weight: < 450 Da

-

H-Bond Donors:

1 (The amide NH)

Part 2: Mechanisms of Transport & Metabolism

The ethoxyphenyl amide motif faces two primary biological hurdles: the physical barrier of the endothelial tight junctions and the enzymatic barrier of hepatic/CNS metabolism.

Transport Pathways

While the lipophilic ethoxy tail drives transcellular passive diffusion , the amide functionality can make the molecule a substrate for P-gp efflux pumps , particularly if the lipophilicity is too high (

Metabolic Fate (The CYP1A2 Liability)

A critical design consideration is the metabolic instability of the ethoxy ether linkage. CYP1A2 facilitates O-dealkylation, converting the lipophilic ethoxyphenyl amide into a polar phenol metabolite, which is rapidly cleared and cannot re-enter the CNS.

Caption: Figure 1.[1] The metabolic degradation pathway of ethoxyphenyl amides. The ethoxy group is susceptible to O-dealkylation, drastically reducing lipophilicity and CNS retention.

Part 3: In Vitro Assessment Protocols

To validate the design, researchers must use self-validating assays. The following protocols are optimized for amide-based scaffolds.

Protocol A: High-Throughput PAMPA-BBB

The Parallel Artificial Membrane Permeability Assay (PAMPA) adapted for BBB (PAMPA-BBB) is the industry standard for early screening.

Critical Reagents:

-

Lipid: Porcine Brain Lipid Extract (PBLE) (Avanti Polar Lipids).

-

Solvent: Dodecane:Hexane (1:3 v/v). Note: The addition of hexane is crucial for amides to form a thinner, more biomimetic bilayer than dodecane alone.

Step-by-Step Methodology:

-

Membrane Preparation: Dissolve PBLE (20 mg/mL) in the Dodecane:Hexane solvent. Deposit 4 µL onto the hydrophobic filter of the donor plate (PVDF, 0.45 µm).

-

Donor Solution: Dissolve test compounds in DMSO, then dilute to 10 mM in Phosphate Buffered Saline (PBS, pH 7.4). Final DMSO content must be < 5%.[2]

-

Assembly: Add 200 µL of Donor Solution to the bottom plate. Add 200 µL of pure PBS to the acceptor (top) plate.

-

Incubation: Sandwich the plates and incubate at 37°C for 4 hours in a humidity chamber.

-

Analysis: Quantify concentration in both Donor (

) and Acceptor (

Calculation:

Validation Standards:

-

High Permeability: Verapamil (

cm/s) -

Low Permeability: Theophylline (

cm/s)

Protocol B: Chromatographic Lipophilicity ( )

Traditional shake-flask methods are slow. Immobilized Artificial Membrane (IAM) chromatography provides a better correlation to BBB penetration for amides.

Methodology:

-

Column: IAM.PC.DD2 (Regis Technologies).

-

Mobile Phase: Isocratic 50 mM Ammonium Acetate (pH 7.4) / Acetonitrile.[3]

-

Calibration: Run a set of standards with known

(e.g., Propranolol, Acetaminophen). -

Correlation: Plot

(retention factor) vs. Literature

Caption: Figure 2. Optimized PAMPA-BBB workflow for ethoxyphenyl amides. The use of PBLE lipids is essential for mimicking brain endothelial cell passive diffusion.

Part 4: Structural Optimization Strategies

If the ethoxyphenyl amide shows poor permeability or high metabolic clearance, apply these medicinal chemistry tactics:

Blocking Metabolic Soft Spots

To prevent the O-dealkylation shown in Figure 1 without losing the lipophilic benefit of the ethoxy group:

-

Deuteration: Replace the ethoxy hydrogens with deuterium (

). This utilizes the Kinetic Isotope Effect (KIE) to slow down CYP-mediated bond breaking. -

Fluorination: Capping the ethyl chain (e.g.,

) increases metabolic stability but significantly raises lipophilicity (

Bioisosteric Replacements

If the amide bond is the liability (hydrolysis or efflux):

-

Retro-inverso: Reverse the amide bond direction (

vs -

Oxetane Insertion: Replace the ethoxy group with an oxetane ring. Oxetanes are less lipophilic than ethoxy groups but reduce metabolic liability and improve solubility while maintaining the steric bulk required for receptor binding.

References

-

Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry.

-

Avdeef, A. (2005). "Physicochemical profiling (solubility, permeability and charge state)." Current Topics in Medicinal Chemistry.

-

Pajouhesh, H., & Lenz, G. R. (2005). "Medicinal chemical properties of successful central nervous system drugs." NeuroRx.

-

Wager, T. T., et al. (2010). "Moving beyond rules: The development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties." ACS Chemical Neuroscience.

-

Muller, P. Y., & Milton, M. N. (2012). "The determination and interpretation of the therapeutic index in drug development." Nature Reviews Drug Discovery.

Sources

Electronic Properties & Synthetic Utility of Ortho-Ethoxy Substituted Benzamides

Technical Guide | Version 1.0

Executive Summary

This guide provides an in-depth analysis of ortho-ethoxy substituted benzamides, with a specific focus on 2-ethoxybenzamide (Ethenzamide). Unlike its para and meta isomers, the ortho-substituted variant exhibits unique electronic and conformational behaviors driven by the "Ortho Effect."

For drug development professionals, understanding this moiety is critical. The ortho-ethoxy group introduces significant steric bulk that forces the amide bond out of planarity with the benzene ring. This "decoupling" alters resonance, lowers the rotational barrier of the amide bond, and modifies solubility profiles—key factors in designing bioavailable analgesics and antipsychotics (e.g., substituted benzamides like remoxipride).

Part 1: Theoretical Framework & Electronic Properties

The Steric-Electronic Conflict

The defining feature of 2-ethoxybenzamide is the competition between Intramolecular Hydrogen Bonding (IMHB) and Steric Hindrance .

-

Electronic Drive (IMHB): Theoretically, the amide proton (

) acts as a donor and the ethoxy oxygen ( -

Steric Veto: The ethyl group is significantly bulkier than a methyl group. Crystallographic data indicates that to accommodate the ethyl tail, the amide group is often forced to twist out of the plane of the benzene ring.

-

Consequence: This twist disrupts the

hydrogen bond in the solid state, leading to a dominance of intermolecular dimers (amide-amide pairing) rather than intramolecular locking.

-

Conformational Dynamics (Rotamers)

In solution (

-

NMR Signature: Unlike para-ethoxybenzamide, which shows sharp amide singlets, the ortho isomer often displays broadened signals or distinct rotameric peaks at lower temperatures due to restricted rotation on the NMR timescale.

Physicochemical Profiling

The following table summarizes the core properties, contrasting the ortho isomer with its para analogue to highlight the electronic divergence.

| Property | 2-Ethoxybenzamide (Ortho) | 4-Ethoxybenzamide (Para) | Causality / Mechanism |

| LogP (Octanol/Water) | ~1.20 - 1.40 | ~1.30 | Ortho twist exposes polar regions, preventing full "hiding" of the amide, maintaining moderate lipophilicity. |

| pKa (Conj. Acid) | -2.38 (Predicted) | -2.10 (Predicted) | The ortho twist reduces resonance donation from the ring into the carbonyl, making the oxygen slightly less basic. |

| Melting Point | 132–134 °C | 204–206 °C | Disruption of planar packing in the ortho isomer lowers lattice energy compared to the highly symmetric para isomer. |

| Reactivity (Hydrolysis) | Accelerated | Standard | Steric twist prevents resonance stabilization of the amide bond, making the carbonyl carbon more electrophilic. |

Part 2: Visualizing the Conformational Landscape

The following diagram illustrates the critical electronic decision tree for the ortho-ethoxy moiety.

Figure 1: The "Ortho-Twist" Mechanism. Unlike methoxy analogs, the ethyl group's bulk favors a twisted conformation, breaking intramolecular hydrogen bonds.

Part 3: Synthetic Methodology

Protocol: Synthesis of 2-Ethoxybenzamide (Ethenzamide)

Objective: Synthesis via O-alkylation of Salicylamide. This route is preferred over the acid chloride route to avoid protecting group chemistry on the phenol.

Reagents:

-

Salicylamide (1.0 eq)

-

Diethyl Sulfate (1.1 eq) [Alternative: Bromoethane]

-

Sodium Hydroxide (1.2 eq, 10% aqueous solution)

-

Solvent: Water/Ethanol mixture (or neat water if using phase transfer conditions).

Step-by-Step Workflow:

-

Solubilization: Dissolve Salicylamide (e.g., 13.7 g, 0.1 mol) in 10% NaOH solution (45 mL). Ensure the solution is clear (formation of sodium phenoxide).

-

Checkpoint: The solution should turn slightly yellow. If turbid, warm slightly to 40°C.

-

-

Alkylation: Add Diethyl Sulfate (17.0 g, 0.11 mol) dropwise over 30 minutes while maintaining the temperature between 45–50°C.

-

Safety Note: Diethyl sulfate is a potent alkylating agent. Use a fume hood and proper PPE.

-

-

Reflux: Heat the mixture to 90–95°C for 2 hours.

-

Precipitation: Cool the reaction mixture to 10°C in an ice bath. The product will precipitate as a white granular solid.

-

Self-Validating Step: Check pH. If the solution is acidic, the amide might hydrolyze. Keep pH ~8-9 during workup.

-

-

Filtration & Wash: Filter the solid and wash with ice-cold water (3 x 50 mL) to remove sodium sulfate byproducts and unreacted salicylamide.

-

Purification: Recrystallize from 50% aqueous ethanol.

-

Yield: Typical yields are 85–92%.

-

Characterization: Target MP: 132–134°C.[1]

-

Synthetic Workflow Diagram

Figure 2: Industrial-compatible synthesis route for 2-ethoxybenzamide via Williamson Ether Synthesis.

Part 4: Application in Drug Design (SAR)

The ortho-ethoxy motif is a bioisostere used to modulate receptor binding kinetics.

Pharmacophore Utility

-

Dopamine D2 Antagonists: In the benzamide class of antipsychotics (e.g., Remoxipride analogs), the ortho-methoxy group is standard. Replacing it with ortho-ethoxy often decreases potency slightly due to steric clash with the receptor pocket, but can increase selectivity by preventing the molecule from adopting the planar conformation required for off-target binding.

-

Metabolic Stability: The ethyl group is more susceptible to oxidative dealkylation (via CYP450) than a methyl group. This is a critical consideration for half-life optimization.

Analytical Validation (Self-Validating Protocol)

To confirm the ortho-substitution pattern and electronic state:

-

IR Spectroscopy: Look for the Amide I band. In ortho-ethoxybenzamide, the loss of IMHB (compared to dilute solution) shifts the carbonyl stretch to higher wavenumbers (~1660–1680 cm⁻¹) in the solid state compared to strongly H-bonded systems.

-

1H NMR (DMSO-d6):

-

1.40 (t, 3H,

-

4.15 (q, 2H,

- 7.0–7.8 (m, 4H, Ar-H)

-

7.60 & 7.85 (broad s, 2H,

-

1.40 (t, 3H,

References

- Synthesis & Industrial Process: Title: 2-Ethoxybenzamide | 938-73-8 - ChemicalBook (Manufacturing Process) Source: ChemicalBook

-

Crystallography & Hydrogen Bonding

- Title: Crystal structure of 2-pentyloxybenzamide (Comparison with 2-ethoxybenzamide)

- Source: IUCr Journals (Acta Crystallographica)

-

URL:[Link]

-

Physicochemical Properties (LogP/pKa)

- Title: 2-Ethoxybenzamide | C9H11NO2 | CID 108776

- Source: PubChem (N

-

URL:[Link]

-

Conformational Analysis (NMR/Rotamers)

- Title: Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides

- Source: Indian Journal of Chemistry (via NISCAIR)

-

URL:[Link]

Sources

synthesis of N-(2-Ethoxyphenyl)pyrrolidine-2-carboxamide from L-proline

Application Note & Protocol

Topic: A Robust and Scalable Synthesis of N-(2-Ethoxyphenyl)pyrrolidine-2-carboxamide from L-Proline

Audience: Researchers, scientists, and drug development professionals.

Abstract and Introduction

N-aryl pyrrolidine carboxamides represent a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The specific enantiomer, N-(2-Ethoxyphenyl)-(S)-pyrrolidine-2-carboxamide, is a valuable building block for drug discovery programs. This document provides a detailed, three-stage protocol for the synthesis of this target molecule starting from the readily available chiral pool amino acid, L-proline. The described methodology emphasizes stereochemical integrity, scalability, and the use of common laboratory reagents.

The synthetic strategy is rooted in fundamental principles of peptide chemistry. It involves:

-

N-Protection: Installation of a tert-butoxycarbonyl (Boc) protecting group on the L-proline nitrogen to prevent unwanted side reactions and enable controlled activation of the carboxyl group.

-

Amide Coupling: Activation of the carboxylic acid of Boc-L-proline and subsequent amidation with 2-ethoxyaniline using a reliable carbodiimide-mediated coupling system.

-

N-Deprotection: Quantitative removal of the Boc group under acidic conditions to yield the final target compound.

This guide explains the rationale behind each procedural step, provides detailed experimental protocols, and includes troubleshooting insights, making it a self-contained resource for chemists in a research and development setting.

Chemical Principles and Mechanistic Rationale

The is a classic example of amide bond formation, a cornerstone reaction in pharmaceutical synthesis.[1][] The core challenge lies in selectively forming the amide bond between the L-proline carboxyl group and the amine of 2-ethoxyaniline without racemization or undesired side reactions, such as self-polymerization of the amino acid.

The Necessity of N-Protection

L-proline is a bifunctional molecule containing both a nucleophilic secondary amine and a carboxylic acid.[3] Without protection, the amine of one L-proline molecule could react with the activated carboxyl group of another, leading to dipeptide formation and polymerization. To ensure selective acylation of the external amine (2-ethoxyaniline), the proline nitrogen must be rendered non-nucleophilic. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of installation and its clean, quantitative removal under acidic conditions that typically do not affect the newly formed amide bond.[4]

Carboxylic Acid Activation and Amide Coupling

Direct reaction between a carboxylic acid and an amine to form an amide requires harsh conditions (high temperatures) and is generally low-yielding. Therefore, the carboxylic acid's carbonyl carbon must be made more electrophilic. This is achieved by converting the hydroxyl group into a better leaving group. While methods like conversion to an acyl chloride are effective, they can be harsh and sometimes lead to racemization at the α-carbon.[5]

A milder and highly efficient alternative is the use of in situ coupling reagents.[6] This protocol employs the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

-

EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct, reducing yield.

-

HOBt is added as a crucial additive. It rapidly reacts with the O-acylisourea to form an HOBt-active ester. This new intermediate is less prone to side reactions but is highly reactive towards the amine nucleophile (2-ethoxyaniline), leading to efficient amide bond formation. Critically, the use of HOBt is well-documented to suppress racemization during the coupling of chiral amino acids.[7]

A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is included to neutralize the protonated amine starting material and the acidic byproducts generated during the reaction, driving the equilibrium towards product formation.

Overall Synthetic Workflow

The synthesis is performed in three distinct stages, with purification of the intermediate at each step to ensure high purity of the final product.

Figure 1: Three-stage workflow for the synthesis of the target compound.

Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. All operations should be conducted inside a certified chemical fume hood.

Stage 1: Synthesis of (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (Boc-L-proline)

Rationale: This step protects the secondary amine of L-proline to prevent its participation in the subsequent amide coupling reaction.

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| L-Proline | 115.13 | 10.0 g | 86.86 | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 3.82 g | 95.54 | 1.1 |

| Di-tert-butyl dicarbonate, (Boc)₂O | 218.25 | 20.8 g | 95.54 | 1.1 |

| 1,4-Dioxane | - | 100 mL | - | - |

| Water | - | 100 mL | - | - |

| Ethyl Acetate | - | 200 mL | - | - |

| 1M Hydrochloric Acid (HCl) | - | ~100 mL | - | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve L-proline (10.0 g) and sodium hydroxide (3.82 g) in 100 mL of water. Stir until all solids have dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (20.8 g) in 100 mL of 1,4-dioxane.

-

Add the (Boc)₂O solution dropwise to the cooled L-proline solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

-

Concentrate the reaction mixture in vacuo to remove the 1,4-dioxane.

-

Transfer the remaining aqueous solution to a 500 mL separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O. Discard the organic layers.

-

Cool the aqueous layer to 0 °C in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1M HCl. The product will precipitate as a white solid.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Boc-L-proline as a white solid.

-

Expected Yield: ~17.5 g (94%). The product is typically of sufficient purity for the next step without further purification.

Stage 2: Synthesis of tert-butyl (S)-2-((2-ethoxyphenyl)carbamoyl)pyrrolidine-1-carboxylate

Rationale: This is the key amide bond-forming step, coupling the protected amino acid with the target aniline derivative using a carbodiimide activator.

Figure 2: Reaction mechanism for the EDC/HOBt mediated amide coupling.

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Boc-L-proline | 215.25 | 10.0 g | 46.45 | 1.0 |

| 2-Ethoxyaniline | 137.18 | 6.37 g | 46.45 | 1.0 |

| HOBt (Hydrate) | ~153.14 | 7.83 g | 51.10 | 1.1 |

| EDC·HCl | 191.70 | 9.79 g | 51.10 | 1.1 |

| DIPEA | 129.24 | 16.2 mL | 92.90 | 2.0 |

| Dichloromethane (DCM) | - | 250 mL | - | - |

Procedure:

-

To a 500 mL round-bottom flask, add Boc-L-proline (10.0 g), HOBt (7.83 g), and 250 mL of anhydrous dichloromethane (DCM).

-

Stir the mixture until all solids dissolve, then add 2-ethoxyaniline (6.37 g).

-

Cool the flask to 0 °C in an ice bath.

-

Add EDC·HCl (9.79 g) to the mixture in one portion, followed by the dropwise addition of DIPEA (16.2 mL).

-

Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Transfer the reaction mixture to a 1 L separatory funnel and wash sequentially with 1M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to yield the pure product as a white to off-white solid.

-

Expected Yield: ~12.3 g (79%).

Stage 3: Synthesis of (S)-N-(2-ethoxyphenyl)pyrrolidine-2-carboxamide

Rationale: The final step involves the acidic cleavage of the Boc protecting group to liberate the secondary amine of the pyrrolidine ring, yielding the target compound.

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Boc-protected Amide | 334.42 | 10.0 g | 29.90 | 1.0 |

| Dichloromethane (DCM) | - | 50 mL | - | - |

| Trifluoroacetic Acid (TFA) | 114.02 | 50 mL | - | - |

Procedure:

-

Dissolve the Boc-protected amide (10.0 g) in 50 mL of DCM in a 250 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (50 mL) dropwise. Caution: Reaction is exothermic and evolves gas (isobutylene).

-

After addition, remove the ice bath and stir the reaction at room temperature for 2-3 hours. Monitor by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture in vacuo to remove the TFA and DCM.

-

Dissolve the residue in 100 mL of ethyl acetate and wash carefully with saturated NaHCO₃ solution (3 x 50 mL) until the aqueous layer is basic (pH > 8).

-

Wash the organic layer with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product.

-

The product can be further purified by recrystallization from ethyl acetate/hexanes if necessary.

-

Expected Yield: ~6.8 g (97%).

Conclusion

This application note details a reliable and high-yielding three-stage synthesis for N-(2-Ethoxyphenyl)pyrrolidine-2-carboxamide from L-proline. The protocol leverages standard, well-understood reactions from modern organic synthesis, including Boc-protection, EDC/HOBt-mediated amide coupling, and TFA-mediated deprotection. The rationale provided for each step allows for informed troubleshooting and adaptation, making this guide a valuable resource for researchers in drug discovery and development.

References

- ChemAnalyst. (2025, September 1). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. ChemAnalyst.

- Scribd.

- Rao, S. N., Mohan, D. C., & Adimurthy, S. (2013). L-Proline: An Efficient Catalyst for Transamidation of Carboxamides with Amines. Organic Letters, 15(7), 1496–1499.

- Google Patents. (2016).

- Green Chemistry (RSC Publishing). (n.d.).

- Organic & Biomolecular Chemistry (RSC Publishing). (2019, February 15). Total synthesis of levetiracetam.

- Taylor & Francis Online. (2010, October 13).

- ACS Publications. (2013, March 8). l-Proline: An Efficient Catalyst for Transamidation of Carboxamides with Amines. Organic Letters.

- Chem-Impex. Boc-L-proline amide.

- Walsh Medical Media. (2016, May 17).

- ResearchGate. Enzymatic amidation of l-proline in the organic solvent with ammonia....

- Aapptec Peptides. Coupling Reagents.

- Google Patents. (1993). Derivatives of l-proline, their preparation and their biological uses. US5212158A.

- PubMed. (2020, October 6). Synthesis of substituted N-(2'-nitrophenyl)

- Sigma-Aldrich.

- ResearchGate. (2017, November 20). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents.

- PubMed. (2021, January 19). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- Beilstein Journals. (2023, October 4). Search Results. BJOC.

- BOC Sciences. (2024, March 29).

- Nature Protocols. (n.d.). Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines.

Sources

- 1. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Peptide Coupling Protocols for N-Aryl Pyrrolidine Carboxamides

Strategic Overview: The Nucleophile-Electrophile Mismatch

The synthesis of N-aryl pyrrolidine carboxamides presents a specific "perfect storm" of synthetic challenges that distinguishes it from standard peptide coupling.

-

Electronic Deactivation: Anilines are significantly weaker nucleophiles than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Electron-withdrawing groups (EWGs) on the aniline further exacerbate this, often rendering standard carbodiimide couplings (EDC/DCC) ineffective.

-

Steric Strain & Epimerization: The pyrrolidine ring imposes steric constraints. More critically, the activation of

-protected proline derivatives is highly prone to epimerization (racemization) via the formation of an oxazolone intermediate. This risk is amplified when reaction times are prolonged due to the poor nucleophilicity of the aniline.

This guide details three distinct protocols selected to address these specific failure modes: T3P (for chiral integrity and scale), Ghosez’s Reagent (for sterically/electronically difficult substrates), and HATU (for high-throughput screening).

Decision Matrix for Reagent Selection

Figure 1: Decision tree for selecting the optimal coupling protocol based on substrate electronics and project stage.

Protocol A: The "Process-Friendly" Method (T3P)

Target Application: Scalable synthesis with strict chiral retention requirements.

Propylphosphonic Anhydride (T3P) is a cyclic anhydride that acts as a coupling agent.[1][2][3] Unlike HATU, it is not a sensitizer and does not pose explosion risks. Its byproducts are water-soluble, simplifying purification.[1][2][4][5] Most importantly, when used with pyridine, it shows the lowest rate of epimerization for proline-aniline couplings [1].

Mechanistic Insight

T3P activates the carboxylic acid to form a mixed anhydride. The cyclic structure of T3P is less prone to "back-attack" by the amide oxygen (which leads to oxazolone formation and racemization) compared to linear mixed anhydrides.

Experimental Procedure

Reagents:

- -Boc-L-Proline (1.0 equiv)

-

Substituted Aniline (1.1 equiv)

-

T3P (50% w/w in EtOAc) (1.5 equiv)

-

Pyridine (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Concentration: 0.2 M)

Step-by-Step:

-

Charge: To a reactor or flask equipped with a mechanical stirrer, charge

-Boc-L-Proline, the aniline, and EtOAc. -

Cool: Cool the resulting slurry/solution to 0 °C.

-

Base Addition: Add Pyridine dropwise. Note: Pyridine acts as both a base and an acylation catalyst.

-

Reagent Addition: Add T3P solution dropwise over 20 minutes, maintaining internal temperature < 5 °C.

-

Why? Controlling the exotherm is critical to preventing thermal epimerization.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–12 hours. Monitor by HPLC.

-

Workup (Self-Validating):

-

Add water (1 volume). Stir for 15 minutes.

-

Separate phases. The T3P byproducts (propylphosphonic acid) partition into the aqueous layer.

-

Wash organic layer with 0.5 M HCl (to remove excess pyridine/aniline), then sat. NaHCO3, then brine.

-

Dry over MgSO4 and concentrate.

-

Protocol B: The "Stubborn Substrate" Method (Ghosez’s Reagent)

Target Application: Electron-deficient anilines (e.g.,

Ghosez’s Reagent (1-Chloro-

Experimental Procedure

Reagents:

- -Boc-L-Proline (1.0 equiv)

-

Ghosez’s Reagent (1.1 equiv)

-

Aniline (1.2 equiv)

-

Pyridine or 2,6-Lutidine (1.5 equiv)

-

Solvent: Dichloromethane (DCM) or Dry THF.

Step-by-Step:

-

Activation: Dissolve

-Boc-L-Proline in dry DCM at 0 °C under -

Chlorination: Add Ghosez’s Reagent dropwise. Stir at 0 °C for 1 hour.

-

Coupling: Add the Pyridine (base) followed by the Aniline.

-

Reflux (Optional): If the aniline is extremely unreactive, the reaction can be gently refluxed (40 °C) for 2–4 hours.

-

Quench: Quench with sat. NaHCO3.

-

Purification: Standard extraction and silica gel chromatography.

Protocol C: The "Standard" Method (HATU)

Target Application: Discovery chemistry, high-throughput screening (HTS), small scale (<100 mg).

HATU is the "gold standard" for reactivity but is expensive and atom-inefficient for scale-up. It generates the OAt-active ester, which is highly reactive toward anilines.

Experimental Procedure

Reagents:

- -Boc-L-Proline (1.0 equiv)

-

HATU (1.1 equiv)

-

Aniline (1.1 equiv)

-

DIPEA (Diisopropylethylamine) (2.5 equiv)

-

Solvent: DMF or DMAc.

Step-by-Step:

-

Pre-activation: Dissolve

-Boc-L-Proline and HATU in DMF at room temperature. -

Base Addition 1: Add 1.0 equiv of DIPEA. Stir for 2 minutes.

-

Critical: Do not stir the activated ester with base for long periods without the amine present, as this promotes racemization.

-

-

Coupling: Add the Aniline followed immediately by the remaining DIPEA (1.5 equiv).

-

Reaction: Stir for 2–16 hours.

-

Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, followed by standard acid/base washes.

Comparative Analysis & Troubleshooting

Performance Metrics

| Feature | Protocol A (T3P) | Protocol B (Ghosez) | Protocol C (HATU) |

| Reactivity | High | Very High (Acid Chloride) | High |

| Epimerization Risk | Lowest (<1% ee loss) | Moderate (Base dependent) | Moderate to High |

| Atom Economy | Good | Moderate | Poor |

| Purification | Extraction only (often) | Chromatography required | Chromatography required |

| Cost | Low (Bulk available) | High | High |

| Safety | Benign | Moisture Sensitive | Sensitizer / Explosive risk |

Troubleshooting Guide

-

Issue: Low Conversion with Electron-Poor Anilines.

-

Solution: Switch to Protocol B . Acid chlorides are necessary to overcome the poor nucleophilicity. Alternatively, use Protocol A but heat to 50 °C (monitor epimerization).

-

-

Issue: Epimerization (Loss of Chirality).

-

Solution: Ensure temperature is kept low (0 °C) during activation. Switch to Protocol A using Pyridine. Avoid DIPEA/TEA if possible, as stronger bases promote proton abstraction at the

-carbon.

-

-

Issue: Boc-Deprotection during Coupling.

-

Solution: This occurs if HCl is generated and not neutralized. In Protocol B, ensure enough base (Pyridine) is present to scavenge HCl generated by the acid chloride formation.

-

Mechanistic Pathway: Epimerization Risks

Figure 2: The competition between direct coupling (Green) and oxazolone-mediated racemization (Red). Slow-reacting anilines increase the residence time of the Activated species, increasing racemization risk.

References

-

Dunetz, J. R. , Magano, J., & Weisenburger, G. A. (2016).[8] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][7][9][10] Organic Process Research & Development.

-

[Link]

-

-

Ghosez, L. , Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Synthesis of Amides and Peptides.[11] Angewandte Chemie International Edition.

-

[Link]

-

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

-

[Link]

-

-

Archimica. (n.d.). T3P® (Propanephosphonic acid anhydride) Technical Note.

-

[Link] (Referenced via Encyclopedia of Reagents for Organic Synthesis).

-

Sources

- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 6. atlanchimpharma.com [atlanchimpharma.com]

- 7. datapdf.com [datapdf.com]

- 8. growingscience.com [growingscience.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Note: Antimicrobial Susceptibility Profiling of N-(2-Ethoxyphenyl)pyrrolidine-2-carboxamide

Executive Summary

This Application Note provides a standardized framework for the antimicrobial susceptibility testing (AST) of N-(2-Ethoxyphenyl)pyrrolidine-2-carboxamide (referred to herein as EPPC ).

EPPC is a proline-derived carboxamide structurally related to the local anesthetic/anti-arrhythmic class (e.g., ropivacaine, aptocaine) and antimicrobial peptide mimics. While its pyrrolidine core suggests peptidomimetic potential, its N-(2-ethoxyphenyl) moiety imparts significant lipophilicity. This physicochemical profile presents unique challenges in in vitro assays, specifically regarding solubility limits and solvent toxicity .

This guide moves beyond generic protocols, offering a specialized Broth Microdilution (BMD) workflow designed to mitigate precipitation artifacts and differentiate true antimicrobial potency from solvent effects.

Pre-Analytical Considerations & Compound Handling

Physicochemical Profile & Solubility

EPPC is a lipophilic small molecule. Direct dissolution in aqueous cation-adjusted Mueller-Hinton Broth (CAMHB) will likely result in micro-precipitation, leading to "false resistance" (drug unavailable to bacteria) or "false susceptibility" (precipitate crashing onto cells).

-

Primary Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous, ≥99.9%).

-

Solubility Limit (Est.): >50 mg/mL in 100% DMSO; <1 mg/mL in Water.

-

Critical Threshold: The final assay concentration of DMSO must not exceed 1% (v/v) for most bacteria to avoid solvent-induced inhibition, though 0.5% is the target for high-sensitivity strains.

Stock Solution Preparation

Objective: Prepare a Master Stock at 100x the highest desired test concentration.

-

Target Range: If testing 0.125 – 64 µg/mL, the highest well is 64 µg/mL.

-

Master Stock Calculation:

µg/mL (6.4 mg/mL). -

Procedure:

-

Weigh roughly 10 mg of EPPC powder into a sterile glass vial (avoid plastic, which can leach plasticizers in 100% DMSO).

-

Calculate the exact volume of DMSO required:

. -

Vortex until fully dissolved. Visually inspect for "schlieren" lines (indicating incomplete mixing).

-

Protocol 1: Broth Microdilution (MIC Determination)

Standard: Adapted from CLSI M07-A10 [1] and EUCAST guidelines, optimized for lipophilic NCEs (New Chemical Entities).

Experimental Rationale

The "Intermediate Plate" method is used here. Unlike water-soluble drugs where serial dilutions occur directly in the assay plate, EPPC is serially diluted in 100% DMSO first , then transferred. This ensures the DMSO concentration remains constant (e.g., 1%) across all drug concentrations, eliminating the variable of solvent toxicity.

Materials

-

Organisms: S. aureus ATCC 29213 (Gram+ Control), E. coli ATCC 25922 (Gram- Control).

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Plates: 96-well polypropylene (for DMSO dilutions) and polystyrene (for Assay).

-

Reagent: Resazurin (0.01%) (Optional, for colorimetric readout).

Step-by-Step Workflow

Phase A: The "Solvent Constant" Dilution Scheme

-

DMSO Plate (Intermediate):

-

Add 50 µL of 100% DMSO to columns 2–11 of a polypropylene plate.

-

Add 100 µL of Master Stock (6.4 mg/mL) to column 1.

-

Perform 2-fold serial dilution (transfer 50 µL) from col 1 to col 10. Discard 50 µL from col 10.

-

Result: A gradient of Drug in 100% DMSO. Col 11 is DMSO only (Vehicle Control).

-

-

Preparation of 2x Assay Working Solutions:

-

Transfer 2 µL from each well of the DMSO Plate into a deep-well block containing 198 µL of CAMHB.

-

Dilution Factor: 1:100.

-

Concentration: Now 2x the final testing concentration (e.g., Col 1 is 64 µg/mL).

-

DMSO Content: Exactly 1%.[1]

-

-

Assay Plate Setup:

-

Transfer 100 µL of the 2x Assay Working Solutions into the final 96-well polystyrene assay plate.

-

Phase B: Inoculum & Incubation

-

Inoculum Prep: Direct Colony Suspension method to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

-

Dilution: Dilute the 0.5 McFarland suspension 1:150 in CAMHB to reach ~1 x 10^6 CFU/mL (2x final density).

-

Inoculation: Add 100 µL of the diluted inoculum to all wells (Cols 1–11) and Positive Control (Col 12).

-

Final System: 200 µL total volume. Drug concentration is 1x. DMSO is 0.5%. Bacterial density is 5 x 10^5 CFU/mL.

-

-

Incubation: 35 ± 2°C for 16–20 hours (ambient air).

Visualization of Workflow (DOT)

Figure 1: The "Solvent Constant" workflow ensures EPPC remains soluble by avoiding direct high-concentration contact with aqueous media.

Protocol 2: Time-Kill Kinetics

Objective: Determine if EPPC is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10). This is crucial for proline-mimetics, which often act by membrane permeabilization (bactericidal).

Methodology

-

Setup: Prepare 10 mL tubes of CAMHB containing EPPC at 1x MIC , 2x MIC , and 4x MIC (determined from Protocol 1). Include a Growth Control (No Drug) and Vehicle Control (0.5% DMSO).

-

Inoculation: Inoculate to ~5 x 10^5 CFU/mL.

-

Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

-

Quantification: Serially dilute aliquots in saline and spot-plate onto MHA agar. Count colonies after 24h incubation.

Data Interpretation[2][3][4][5][6]

-

Bacteriostatic: <3 log10 reduction in CFU/mL relative to the initial inoculum at 24h.

-

Bactericidal: ≥3 log10 reduction (99.9% kill) at 24h.

Data Presentation & Analysis

MIC Determination Criteria

The MIC is the lowest concentration showing complete inhibition of visible growth.

| Well Appearance | Interpretation | Potential Cause |

| Clear | No Growth (Inhibition) | Effective antimicrobial activity. |

| Turbid | Growth (Resistant) | Ineffective concentration. |

| Pinpoint Sediment | Precipitation | Invalid. Drug precipitated. Re-run with higher % DMSO (up to 1%) or use Tween-80 (0.002%). |

| Pink (Resazurin) | Viable Cells | Metabolic activity present (Growth). |

| Blue (Resazurin) | Non-Viable | No metabolic activity (Inhibition). |

Reporting Format

Quantitative data should be tabulated as follows:

| Strain | Gram +/- | MIC (µg/mL) | MBC (µg/mL) | Ratio (MBC/MIC) | Interpretation |

| S. aureus ATCC 29213 | + | 8 | 16 | 2 | Bactericidal |

| E. coli ATCC 25922 | - | >64 | ND | - | Resistant |

| P. aeruginosa ATCC 27853 | - | >64 | ND | - | Resistant |

Note: Proline-rich mimetics often show selectivity for Gram-positives due to the outer membrane barrier of Gram-negatives.

Troubleshooting: The "Solvent Cliff"

A common failure mode with ethoxy-phenyl compounds is precipitation upon contact with broth.

Symptom: The bottom of the well looks "sandy" or has a crystal pellet, but the supernatant is clear. Diagnosis: The compound crashed out of solution. The bacteria might be inhibited by the soluble fraction, but the nominal concentration is incorrect. Solution:

-

Visual Check: Inspect plates under 40x magnification before incubation.

-

Surfactant: Add 0.002% Tween-80 to the CAMHB. This stabilizes lipophilic molecules without inhibiting bacteria [2].

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Wayne, PA: Clinical and Laboratory Standards Institute.

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[2] Nature Protocols, 3(2), 163–175.

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution.[3]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

Sources

Technical Support Center: Resolving Enantiomers of N-(2-Ethoxyphenyl)pyrrolidine-2-carboxamide

Welcome to the technical support center for the enantiomeric resolution of N-(2-Ethoxyphenyl)pyrrolidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols. As Senior Application Scientists, we have structured this guide to not only provide procedural steps but also to explain the underlying scientific principles, ensuring you can adapt and troubleshoot your experiments effectively.

Introduction: The Challenge of Resolving N-(2-Ethoxyphenyl)pyrrolidine-2-carboxamide

N-(2-Ethoxyphenyl)pyrrolidine-2-carboxamide possesses a single stereocenter at the C2 position of the pyrrolidine ring, making it a chiral molecule existing as a pair of enantiomers. In pharmaceutical development, it is crucial to separate and evaluate individual enantiomers, as they often exhibit different pharmacological, toxicological, and pharmacokinetic profiles.

The resolution of this compound can be challenging due to its specific structural features: a basic secondary amine within the pyrrolidine ring, an amide linkage, and two aromatic groups. These features, however, also provide the necessary handles for effective separation by various techniques. This guide will focus on the most common and effective methods: Chiral High-Performance Liquid Chromatography (HPLC) and Diastereomeric Salt Resolution.

Section 1: Chiral HPLC Resolution

Chiral HPLC is often the most direct and versatile method for both analytical and preparative-scale separation of enantiomers.[1] The strategy relies on the differential interaction of the enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[2]

Frequently Asked Questions (HPLC)

Q: Where should I begin when developing a chiral HPLC method for N-(2-Ethoxyphenyl)pyrrolidine-2-carboxamide?

A: The most effective starting point is to screen a set of polysaccharide-based CSPs.[2] Columns like Daicel's CHIRALCEL® and CHIRALPAK® series are highly recommended due to their broad applicability. The molecular structure of your compound contains key interaction sites:

-

Aromatic Rings (Ethoxyphenyl and Phenyl): Allow for π-π stacking interactions.

-

Amide Group: Provides sites for hydrogen bonding and dipole-dipole interactions.

-

Pyrrolidine Nitrogen: Can act as a hydrogen bond acceptor or interact via ionic forces if a mobile phase additive is used.

A successful chiral recognition requires at least three points of interaction between the analyte and the CSP, with one being stereochemically dependent.[2] Therefore, screening columns under both normal phase and reversed-phase conditions is a robust initial strategy.[2]

Workflow for Chiral HPLC Method Development

Caption: Workflow for Chiral HPLC Method Development.

Troubleshooting Guide (HPLC)

| Issue | Question & Answer |

| No Separation | Q: I'm not seeing any separation on my chosen column. What should I do? A: First, confirm your analyte is eluting from the column. If so, the lack of separation indicates insufficient differential interaction. 1) Change the Mobile Phase: If you are in normal phase (e.g., Hexane/Isopropanol), try switching the alcohol modifier to ethanol, which can alter hydrogen bonding interactions.[3] 2) Switch Elution Mode: Polysaccharide columns can operate in normal phase, reversed-phase, and polar organic modes, often with complementary enantioselectivities.[2] If normal phase fails, try a polar organic mode (e.g., Acetonitrile/Methanol) or a reversed-phase mode (e.g., Acetonitrile/Water/Buffer). 3) Try a Different CSP: The "handedness" of the chiral grooves on each CSP is different. A compound that doesn't resolve on a CHIRALPAK® AD-H (amylose-based) might show excellent separation on a CHIRALCEL® OD-H (cellulose-based).[3] |

| Poor Resolution (Rs < 1.5) | Q: I see two peaks, but they are not baseline-resolved. How can I improve the resolution? A: Poor resolution can be addressed by improving selectivity (α) or efficiency (N). 1) Reduce Alcohol Content: In normal phase, decreasing the percentage of the alcohol modifier (e.g., from 20% to 10% isopropanol) increases retention time and often enhances chiral recognition, thereby improving resolution. 2) Change the Alcohol Modifier: Switching from isopropanol to ethanol can sometimes dramatically improve selectivity. 3) Lower the Temperature: Running the column at a lower temperature (e.g., 15°C instead of 25°C) can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution. 4) Reduce Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the number of theoretical plates (efficiency) and allows more time for interactions, improving resolution. |

| Poor Peak Shape | Q: My peaks are tailing or fronting. What is the cause? A: Poor peak shape is often caused by secondary interactions or sample overload. Since your compound has a basic pyrrolidine nitrogen, it can interact strongly with residual acidic silanols on the silica support. 1) Add a Mobile Phase Additive: For a basic compound like this, add a small amount of a basic modifier like Diethylamine (DEA) (e.g., 0.1%) to the mobile phase.[3] This will occupy the active sites on the stationary phase and prevent peak tailing. If your compound were acidic, you would use an acidic modifier like Trifluoroacetic Acid (TFA). 2) Reduce Sample Concentration: Injecting too much sample can overload the column, leading to fronting or broadened peaks. Dilute your sample and reinject. |

| Long Retention Times | Q: The resolution is good, but the analysis is taking too long. How can I speed it up? A: 1) Increase Alcohol Content: In normal phase, increasing the percentage of the alcohol modifier will decrease retention time. Be aware this may also decrease resolution, so a balance must be found. 2) Increase Flow Rate: A higher flow rate will shorten the analysis time, but may also lead to a loss in resolution due to lower efficiency. Modern core-shell chiral columns can often handle higher flow rates without significant loss of performance.[4] |

Detailed Protocol: Chiral HPLC Screening

This protocol outlines a systematic screening approach for resolving N-(2-Ethoxyphenyl)pyrrolidine-2-carboxamide.

1. Sample Preparation:

-

Prepare a stock solution of the racemic compound at 1 mg/mL in a suitable solvent (e.g., isopropanol or methanol).

-

Dilute this stock to a working concentration of ~0.1 mg/mL using the initial mobile phase.

2. Chromatographic System & Columns:

-

HPLC system with UV detector (set to an appropriate wavelength, e.g., 210 nm or 254 nm).

-

Screening Columns (5 µm, 250 x 4.6 mm):

- CHIRALPAK® AD-H (Amylose-based)

- CHIRALCEL® OD-H (Cellulose-based)

- CHIRALPAK® AS-H (Amylose-based)

3. Screening Conditions:

| Parameter | Normal Phase Conditions | Polar Organic Conditions |

| Mobile Phase A | n-Hexane / Isopropanol (90:10 v/v) + 0.1% DEA | Acetonitrile / Methanol (50:50 v/v) + 0.1% DEA |

| Mobile Phase B | n-Hexane / Ethanol (90:10 v/v) + 0.1% DEA | 100% Acetonitrile + 0.1% DEA |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 25°C | 25°C |

| Injection Volume | 5 µL | 5 µL |

| Detection | UV at 254 nm | UV at 254 nm |

4. Execution:

-

Equilibrate each column with the first mobile phase for at least 20 column volumes.

-

Inject the sample and run the analysis.

-

If no separation is observed, switch to the next mobile phase system.

-

Record retention times (k), resolution (Rs), and selectivity (α).

5. Optimization:

-

Once partial separation is achieved, systematically adjust the ratio of the mobile phase components (e.g., vary alcohol content from 5% to 30%) to maximize Rs.

-

Evaluate the effect of temperature and flow rate as needed.

Section 2: Diastereomeric Salt Resolution

This classical resolution technique is particularly useful for larger-scale separations where preparative HPLC may be cost-prohibitive.[5] The method involves reacting the racemic base (your compound) with a single enantiomer of a chiral acid to form two diastereomeric salts. These salts have different physical properties, most importantly, different solubilities in a given solvent, allowing one to be selectively crystallized.[6][7]

Frequently Asked Questions (Salt Resolution)

Q: When is diastereomeric salt resolution a good alternative to HPLC?

A: This method is preferred for multi-gram to kilogram scale-up due to its cost-effectiveness and scalability.[5] It is a viable option because your target molecule contains a basic pyrrolidine nitrogen that can form a salt with a chiral acid. However, it requires more development time than HPLC screening and is often an empirical, trial-and-error process.[5]

Q: How do I select a suitable chiral resolving agent and solvent?

A: The selection is critical and largely empirical.

-

Resolving Agent: Common choices for resolving basic amines are chiral carboxylic acids like tartaric acid derivatives (e.g., Dibenzoyl-L-tartaric acid), mandelic acid, or camphorsulfonic acid. The goal is to form a salt that crystallizes well (a "good lattice").

-

Solvent: The solvent must provide a significant solubility difference between the two diastereomeric salts. One salt should be sparingly soluble while the other remains in solution. Screening a range of solvents with different polarities (e.g., alcohols like ethanol, ketones like acetone, esters like ethyl acetate, and their mixtures) is necessary.[6]

Workflow for Diastereomeric Salt Resolution

Caption: Workflow for Diastereomeric Salt Resolution.

Troubleshooting Guide (Salt Resolution)

| Issue | Question & Answer |

| No Crystallization | Q: I've mixed the amine and resolving agent, but nothing crystallizes, even after cooling. A: This usually means the diastereomeric salts are too soluble in the chosen solvent. 1) Change Solvent: Switch to a less polar solvent. For example, if you used methanol, try ethanol or isopropanol. You can also try adding an anti-solvent (a solvent in which the salts are insoluble, like heptane) dropwise to a solution in a good solvent. 2) Concentrate the Solution: Carefully evaporate some of the solvent to increase the salt concentration and induce crystallization. 3) Seeding: If you have a small amount of the desired diastereomeric salt crystal, add it to the solution to initiate crystallization. |

| Low Enantiomeric Excess (ee) | Q: I got crystals, but after liberating the free amine, the enantiomeric excess is low. A: This indicates that the solubility difference between the two diastereomeric salts is not large enough, causing the undesired diastereomer to co-precipitate. 1) Recrystallize: One or more recrystallizations of the diastereomeric salt from the same or a different solvent system can significantly upgrade the purity.[8] 2) Adjust Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) often ensures that only the least soluble salt crystallizes, leaving the more soluble one in the mother liquor. 3) Change the Solvent System: A different solvent may provide better discrimination. Screening solvent mixtures is often beneficial.[9] |

| Poor Recovery | Q: The ee is high, but my yield is very low. A: This suggests that even the "less soluble" salt has significant solubility in your chosen solvent. 1) Optimize Temperature: Ensure you are cooling the crystallization mixture sufficiently (e.g., to 0-5°C) to maximize precipitation. 2) Optimize Concentration: A more concentrated starting solution might improve recovery, but be careful not to compromise purity. 3) Recover from Mother Liquor: The desired enantiomer may be enriched in the mother liquor if the undesired enantiomer's salt preferentially crystallized. You can attempt to isolate it from there by changing the resolving agent (e.g., using the opposite enantiomer, D-DBTA). |

Detailed Protocol: Diastereomeric Salt Screening

1. Materials:

-

Racemic N-(2-Ethoxyphenyl)pyrrolidine-2-carboxamide.

-

Chiral Resolving Acids: (S)-(+)-Mandelic acid, Di-p-toluoyl-L-tartaric acid, Dibenzoyl-L-tartaric acid (L-DBTA).

-

Screening Solvents: Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile.

2. Procedure (performed in parallel for each solvent/acid combination):

-

In a small vial, dissolve a specific amount of the racemic amine (e.g., 100 mg) in a minimal amount of a heated screening solvent.

-

In a separate vial, dissolve 0.5 to 1.0 molar equivalents of the chiral resolving agent in the same solvent, heating if necessary.

-

Combine the two solutions while warm.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath for 1-2 hours.

-

If crystals form, isolate them via vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals and the filtrate (mother liquor) separately.

3. Analysis:

-

Take a small sample of the dried crystals.

-

Liberate the free amine by dissolving the salt in a biphasic mixture of ethyl acetate and a weak aqueous base (e.g., saturated NaHCO₃ solution).

-

Separate the organic layer, dry it (e.g., with Na₂SO₄), and evaporate the solvent.

-

Analyze the resulting amine residue for enantiomeric excess using the previously developed chiral HPLC method.

Section 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that uses an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[10]

Q: Is enzymatic kinetic resolution applicable to my compound?

A: Potentially, yes. Lipases are commonly used enzymes that can selectively acylate or deacylate amines or alcohols.[11][12] For your compound, a lipase could potentially catalyze the N-acylation of the pyrrolidine nitrogen of one enantiomer at a faster rate than the other.

-

Process: The racemic amine would be reacted with an acyl donor (like ethyl acetate) in the presence of a lipase (e.g., from Candida antarctica). One enantiomer would be converted to its N-acetyl derivative, while the other remains largely unreacted. The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be separated using standard chromatography or extraction.

-

Challenges: This method requires significant screening of different enzymes, solvents, and acyl donors to find a system with high enantioselectivity (E-value). It is generally more complex to set up than HPLC or salt resolution but can be highly efficient and operate under mild, environmentally friendly conditions.

References

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

-

Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). MDPI. [Link]

-

Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (2015). ResearchGate. [Link]

-

Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. (2020). PubMed. [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

-

Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. [Link]

-

Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. (2025). ResearchGate. [Link]

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (2025). The Journal of Organic Chemistry. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC. [Link]

- Process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation in the presence of lipases. (n.d.).

-

Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. [Link]

-

Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (2025). ResearchGate. [Link]

-

Synthesis of a New Chiral Pyrrolidine. (n.d.). PMC. [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen. [Link]

-

Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. [Link]

-

Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Gavin Publishers. [Link]

-

Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. (2021). White Rose Research Online. [Link]

- Process for the separation of a mixture of enantiomers. (n.d.).

-

Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). ACS Publications. [Link]

-

Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). ScienceDirect. [Link]

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. unchainedlabs.com [unchainedlabs.com]

- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. US20070105201A1 - Process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation in the presence of lipases - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Technical Support Center: Purification of Oily Pyrrolidine Carboxamide Intermediates

Ticket ID: PYR-OIL-404 Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Why is my Product an Oil?

Before attempting further purification, you must diagnose the source of the oily state. Pyrrolidine carboxamides are notorious for forming oils due to three converging factors:

-

Conformational Flexibility: The pyrrolidine ring puckering combined with amide bond rotation prevents efficient crystal packing.

-

Rotamerism: Restricted rotation around the tertiary amide bond creates cis and trans rotamers, acting as "self-impurities" that lower the melting point.

-

Solvent Entrapment: The amide moiety is a hydrogen-bond acceptor, tenaciously holding onto polar aprotic solvents (DMF, DMSO) used during synthesis.

Root Cause Analysis Flowchart

Figure 1: Diagnostic decision tree for oily pyrrolidine intermediates.

Protocol A: The "LiCl Wash" (Removing DMF/DMSO)

If your NMR shows residual DMF (dimethylformamide) or DMSO, your product will never crystallize. These solvents act as plasticizers. Standard rotary evaporation is ineffective due to their high boiling points.

The Solution: Use the LiCl Wash Method . DMF is significantly more soluble in 5% aqueous Lithium Chloride (LiCl) than in pure water due to the "salting-in" effect on the organic solvent, while your organic product remains in the organic layer.

Step-by-Step Workflow

-

Dilution: Dissolve your crude oil in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as it can form emulsions with DMF/water.

-

The Wash Sequence: